molecular formula C17H19N3 B1253060 Delergotrile

Delergotrile

Cat. No.: B1253060
M. Wt: 265.35 g/mol
InChI Key: LBMFWYCMCHRLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delergotrile is a complex organic compound belonging to the class of indoloquinolines. This compound is characterized by its unique structure, which includes a hexahydroindoloquinoline core with a methyl group and an acetonitrile functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delergotrile typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Cyclization: The indole derivative undergoes cyclization to form the indoloquinoline structure. This step often involves the use of strong acids or bases to facilitate the ring closure.

    Functional Group Introduction: The methyl group and acetonitrile functional group are introduced through alkylation and nitrile formation reactions, respectively. Alkylation can be achieved using methyl iodide and a strong base, while the nitrile group can be introduced using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Delergotrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Delergotrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Delergotrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile: Lacks the methyl group at the 7-position.

    2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetamide: Contains an acetamide group instead of an acetonitrile group.

Uniqueness

The presence of the methyl group at the 7-position and the acetonitrile functional group makes Delergotrile unique. These structural features may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile

InChI

InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3

InChI Key

LBMFWYCMCHRLBU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Synonyms

CM 29-712
CM 29712

Origin of Product

United States

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